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Cat. No.: B1205733 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize

Erythrosine isothiocyanate (EITC) antibody labeling reactions.

Frequently Asked Questions (FAQs)
Q1: What is Erythrosine isothiocyanate (EITC) and how does it label antibodies?

Erythrosine isothiocyanate (EITC) is a derivative of the food dye Erythrosin B, modified with

a reactive isothiocyanate (-N=C=S) group.[1] This group forms a stable covalent thiourea bond

with primary amine groups found on the antibody, primarily the ε-amino groups of lysine

residues and the N-terminal α-amino group.[2] This reaction allows for the stable attachment of

the fluorescent erythrosine molecule to the antibody, enabling its use in various fluorescence-

based applications.

Q2: What are the critical parameters to control in an EITC antibody labeling reaction?

The success of an EITC antibody labeling reaction is dependent on several key parameters:

pH: The reaction between the isothiocyanate group and primary amines is highly pH-

dependent. A pH range of 9.0-9.5 is generally optimal for efficient labeling of lysine residues.

[3]
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Molar Ratio of EITC to Antibody: The ratio of EITC to antibody molecules will influence the

degree of labeling (DOL). A molar excess of EITC is required to drive the reaction, with a

starting point of a 10-20 fold molar excess often recommended for similar isothiocyanate

dyes.[4]

Antibody Concentration: For efficient labeling, it is recommended to use an antibody

concentration of at least 2 mg/mL.[5] Higher concentrations can improve the reaction

kinetics.

Reaction Time and Temperature: Labeling is typically carried out for 1-2 hours at room

temperature or overnight at 4°C to allow the reaction to proceed to completion.[4]

Antibody Purity: The antibody solution should be free of other amine-containing compounds

(e.g., Tris buffer, ammonium salts) and stabilizing proteins like BSA, as these will compete

with the antibody for reaction with EITC.

Q3: How do I determine the degree of labeling (DOL) for my EITC-conjugated antibody?

The degree of labeling (DOL), also known as the dye-to-protein ratio, is the average number of

dye molecules conjugated to each antibody molecule. It can be calculated using

spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for

protein concentration) and at the absorbance maximum of the dye (approximately 526 nm for

Erythrosin B).[6][7]

The following formulas can be used:

Corrected Antibody Concentration (M):

Protein Conc. (M) = [A₂₈₀ - (A₅₂₆ × CF)] / ε_protein

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A₅₂₆ is the absorbance of the conjugate at 526 nm.
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CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of

dye). For EITC, this value may need to be determined empirically, but a common value

for similar dyes like FITC is around 0.30.[8]

ε_protein is the molar extinction coefficient of the antibody in M⁻¹cm⁻¹ (e.g., for IgG,

~210,000 M⁻¹cm⁻¹).

Dye Concentration (M):

Dye Conc. (M) = A₅₂₆ / ε_dye

Where:

ε_dye is the molar extinction coefficient of EITC in M⁻¹cm⁻¹ (for Erythrosin B, this is

approximately 82,500 M⁻¹cm⁻¹ at 526 nm).[6]

Degree of Labeling (DOL):

DOL = Dye Conc. (M) / Protein Conc. (M)
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Problem Possible Cause Suggested Solution

Low or No Fluorescence

Signal
Inefficient Labeling Reaction

* Verify pH: Ensure the

reaction buffer is at pH 9.0-9.5.

Isothiocyanate reactions are

significantly less efficient at

neutral or acidic pH.[3] *

Increase EITC Molar Excess:

The initial molar ratio of EITC

to antibody may be too low.

Perform a titration with

increasing molar excess (e.g.,

10x, 20x, 40x) to find the

optimal ratio.[4] * Check

Antibody Concentration: If the

antibody concentration is

below 2 mg/mL, consider

concentrating the antibody

before labeling.[5] * Extend

Reaction Time: Incubate the

reaction overnight at 4°C to

allow for maximum

conjugation.[4]

Presence of Competing

Amines

* Buffer Exchange: Ensure the

antibody is in an amine-free

buffer (e.g., carbonate-

bicarbonate or borate buffer).

Buffers like Tris or glycine, and

preservatives like sodium

azide, contain primary amines

that will compete with the

antibody for EITC.

Degraded EITC Reagent * Use Fresh EITC Solution:

EITC is susceptible to

hydrolysis. Always prepare the

EITC solution in anhydrous
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DMSO immediately before use

and protect it from light.[5]

High Background Staining Excess Unconjugated EITC

* Thorough Purification:

Ensure all free EITC has been

removed after the labeling

reaction. Use size exclusion

chromatography (e.g., a

Sephadex G-25 column) or

extensive dialysis. The

unconjugated dye must be

completely removed for

optimal results.[7]

Over-labeled Antibody

* Reduce EITC Molar Excess:

A very high degree of labeling

can lead to non-specific

binding and aggregation.

Reduce the molar ratio of EITC

to antibody in the reaction. *

Optimize DOL: Aim for a DOL

in the range of 3-8 for most

applications. Over-labeling can

also lead to fluorescence

quenching.[9]

Antibody Aggregation

* Centrifuge Conjugate: Before

use, centrifuge the labeled

antibody solution (e.g., at

>10,000 x g for 10 minutes) to

pellet any aggregates that may

have formed.

Loss of Antibody Activity Labeling of Critical Residues * Reduce Degree of Labeling:

Excessive labeling can modify

lysine residues within the

antigen-binding site, reducing

or abolishing antibody activity.

[9] Use a lower molar excess
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of EITC in the labeling

reaction.

Harsh Reaction Conditions

* Optimize pH and

Temperature: While a high pH

is necessary for the reaction,

prolonged exposure can be

detrimental to some

antibodies. Consider

performing the reaction at 4°C

instead of room temperature to

minimize potential

denaturation.[4]

Quantitative Data Summary
Table 1: Physicochemical Properties of Erythrosine B (EITC parent molecule)

Property Value Reference

Molecular Weight (Erythrosin

B)
~879.86 g/mol

Molecular Weight (EITC) ~936.9 g/mol

Absorbance Maximum

(λ_max_)
~526 nm [6]

Molar Extinction Coefficient (ε) ~82,500 M⁻¹cm⁻¹ at 526 nm [6]

Table 2: Recommended Starting Parameters for EITC Antibody Labeling
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Parameter Recommended Value Notes

Antibody Purity >95%
Free of amine-containing

buffers and stabilizing proteins.

Antibody Concentration ≥ 2 mg/mL
Higher concentrations improve

reaction efficiency.[5]

Reaction Buffer
100 mM Sodium Carbonate-

Bicarbonate

Ensure pH is between 9.0 and

9.5.[3]

EITC Molar Excess 10-20 fold

This is a starting point and

should be optimized for each

antibody.[4]

Reaction Temperature Room Temperature or 4°C
4°C may be gentler for

sensitive antibodies.[4]

Reaction Time
1-2 hours (RT) or Overnight

(4°C)

Protect from light during

incubation.[4]

Experimental Protocols
Protocol 1: EITC Antibody Labeling
This protocol provides a general procedure for conjugating EITC to an antibody.

Materials:

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

Erythrosine isothiocyanate (EITC)

Anhydrous Dimethyl sulfoxide (DMSO)

1 M Sodium Bicarbonate, pH 9.0

Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate, pH 9.3

Purification column (e.g., Sephadex G-25)
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Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% Sodium Azide)

Procedure:

Antibody Preparation: a. Ensure the antibody is at a concentration of at least 2 mg/mL. If

necessary, concentrate the antibody using an appropriate method. b. If the antibody is in a

buffer containing amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-

free buffer. c. For the reaction, adjust the pH of the antibody solution to ~9.3 by adding

1/10th volume of 1 M Sodium Bicarbonate, pH 9.0.

EITC Solution Preparation: a. Immediately before use, prepare a 10 mg/mL solution of EITC

in anhydrous DMSO. b. Protect the solution from light.

Labeling Reaction: a. Calculate the volume of EITC solution needed to achieve the desired

molar excess (e.g., a 10-fold molar excess). b. While gently stirring the antibody solution,

slowly add the calculated amount of EITC solution. c. Incubate the reaction for 2 hours at

room temperature or overnight at 4°C, protected from light.

Purification of the Conjugate: a. Equilibrate a size-exclusion chromatography column (e.g.,

Sephadex G-25) with your desired storage buffer (e.g., PBS). b. Apply the reaction mixture to

the top of the column. c. Elute the conjugate with the storage buffer. The first colored band to

elute will be the labeled antibody. The second, slower-moving colored band will be the

unconjugated EITC. d. Collect the fractions containing the labeled antibody.

Characterization and Storage: a. Measure the absorbance of the purified conjugate at 280

nm and 526 nm to determine the protein concentration and the degree of labeling (see FAQ

Q3). b. Store the labeled antibody at 4°C, protected from light. For long-term storage,

consider adding glycerol to a final concentration of 50% and storing at -20°C.
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Problem Encountered

Low / No Signal

e.g., in assay

High Background

e.g., in assay

Reaction pH < 9.0?

Check Reaction

Inadequate Purification?

Check Conjugate

Solution:
Adjust buffer to pH 9.0-9.5

Yes

Low EITC:Ab Ratio?

No

Solution:
Increase molar excess of EITC

Yes

Competing Amines Present?

No

Solution:
Buffer exchange antibody

into amine-free buffer

Yes

Solution:
Repeat purification step

(SEC or Dialysis)

Yes

DOL too high?

No

Solution:
Reduce EITC:Ab molar ratio

in labeling reaction

Yes

Aggregates Present?

No

Solution:
Centrifuge conjugate before use

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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